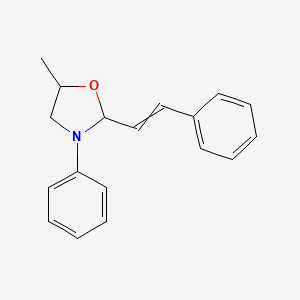
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine is an organic compound belonging to the oxazolidine class. Oxazolidines are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid
Solvents: Organic solvents like toluene or ethanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolidinones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products
Oxidation Products: Oxazolidinones
Reduction Products: Amines
Substitution Products: Substituted oxazolidines
Scientific Research Applications
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Known for their antibiotic properties.
Phenylethylamines: Compounds with stimulant and psychoactive effects.
Amino Alcohols: Precursors in the synthesis of oxazolidines.
Uniqueness
5-Methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenyl group and an oxazolidine ring makes it a versatile compound in various applications.
Properties
CAS No. |
67066-46-0 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
5-methyl-3-phenyl-2-(2-phenylethenyl)-1,3-oxazolidine |
InChI |
InChI=1S/C18H19NO/c1-15-14-19(17-10-6-3-7-11-17)18(20-15)13-12-16-8-4-2-5-9-16/h2-13,15,18H,14H2,1H3 |
InChI Key |
RPDWVVIAUFLUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(O1)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















